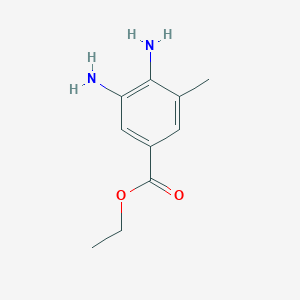

![molecular formula C11H13N3 B2909383 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine CAS No. 856966-84-2](/img/structure/B2909383.png)

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

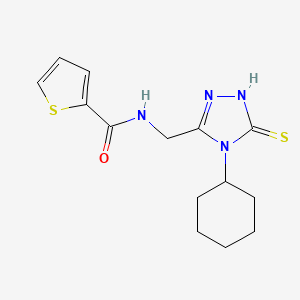

“1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” is a compound with a novel structure . It is an adenosine receptor inhibitor and has good inhibitory activity on adenosine A2A receptors . It has good subtype selectivity and can be used as a targeted adenosine A2A receptor inhibitor for immunotherapy .

Synthesis Analysis

The synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” involves a one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This is followed by Vilsmir-Haack formylation of these derivatives to afford the 2-chloro-3-carboxaldehyde targets . The final step involves nucleophilic displacement of the chloro atom in the 3-carboxaldehyde compounds to yield the final targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” include thermal cyclization, Vilsmir-Haack formylation, and nucleophilic displacement . These reactions lead to the formation of the final compound.科学研究应用

Antineoplastic Agents

This compound has been studied for its potential use as an antineoplastic agent. Researchers have synthesized derivatives of this compound to develop new agents that could be used in cancer treatment .

Cell Viability Analysis

In neuroblastoma cell lines, compounds derived from this structure have been analyzed for their effects on cell viability .

LFA-1 Inhibitors

Imidazo[1,2-a]imidazoles, which are structurally related to our compound of interest, serve as lymphocyte function-associated antigen 1 (LFA-1) inhibitors. These inhibitors specifically affect diazepam binding and are important in immunological responses .

Green Synthesis Methods

The compound has been utilized in green synthesis methods that highlight the advantages of low-cost recyclable catalysts and metal- and solvent-free conditions. This is particularly relevant in pharmaceuticals where trace metal contamination is a concern .

Antitubercular Activity

Derivatives of this compound have shown activity against fast-growing mycobacteria such as M. smegmatis, which is significant for the development of new antitubercular drugs .

Crystal Structure Analysis

The crystal structure involving hexaaquamagnesium(II) bis-3-(1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-1-yl)benzoate showcases the utility of this compound in understanding molecular interactions through hydrogen bonding .

作用机制

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include pH, temperature, presence of other molecules, and cellular environment.

属性

IUPAC Name |

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAFVSXXGDPVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC3=C2C=CC(=C3)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

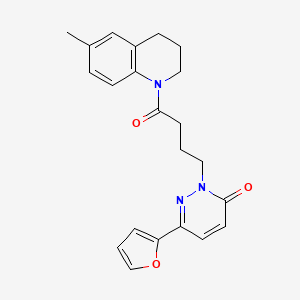

![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)

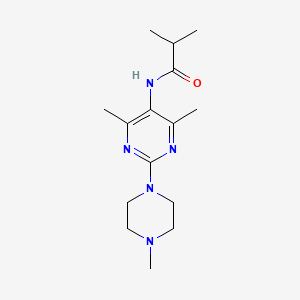

![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)

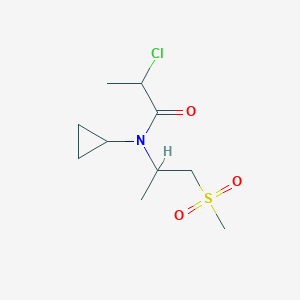

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)